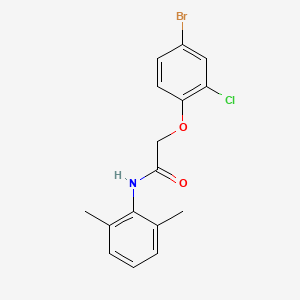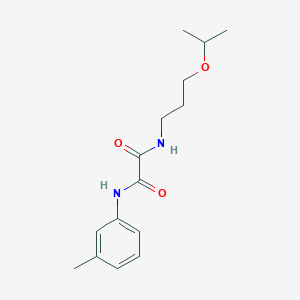
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide, also known as CFMPA, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. CFMPA belongs to a class of compounds known as pyrazoles, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The mechanism of action of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many types of cancer cells and is involved in the production of prostaglandins, which promote inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the development of chronic inflammation and cancer.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. However, N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide, including:
1. Development of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide-based drugs for the treatment of cancer.
2. Investigation of the mechanism of action of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide and its potential targets for cancer therapy.
3. Optimization of the synthesis method for N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide to improve its solubility and reduce its toxicity.
4. Evaluation of the pharmacokinetics and pharmacodynamics of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide in animal models.
5. Investigation of the potential applications of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide in other areas of medicinal chemistry, such as anti-inflammatory and analgesic drugs.
In conclusion, N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide is a promising compound with potential applications in medicinal chemistry, particularly in the development of new cancer drugs. Further research is needed to fully understand the mechanism of action of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide and its potential targets for cancer therapy, as well as to optimize its synthesis method and evaluate its pharmacokinetics and pharmacodynamics in animal models.
合成方法
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-fluoro-4-methylbenzaldehyde with cyclohexyl hydrazine and subsequent reaction with ethyl acetate. Another common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with cyclohexylamine and subsequent reaction with acetic anhydride.
科学研究应用
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. One of the most promising areas of research involves the development of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide-based drugs for the treatment of cancer. N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-13-7-8-14(11-16(13)19)12-18(23)21-17-9-10-20-22(17)15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKHCCGBNMXQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC=NN2C3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)
![1-(4-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941763.png)
![2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4941766.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(5-isoxazolylmethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4941777.png)



![3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B4941802.png)
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)
![4,4'-[(6-phenyl-2,4-pyrimidinediyl)bis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B4941813.png)

![N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4941821.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941844.png)